molecular formula C12H17NO B1266228 4-Phenylpiperidine-4-methanol CAS No. 4220-08-0

4-Phenylpiperidine-4-methanol

Cat. No. B1266228
CAS RN: 4220-08-0
M. Wt: 191.27 g/mol
InChI Key: YXDQCHJILIFZBY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of compounds related to 4-Phenylpiperidine-4-methanol involves the double reduction of cyclic sulfonamide precursors. These precursors are prepared via a stereoselective intramolecular Heck reaction, followed by the reduction of the alkene. This method represents an efficient way to construct molecules where the aryl sulfonyl moiety serves both as an N-protecting group and an aryl donor (Evans, 2007).

Molecular Structure Analysis

The molecular structure of related compounds showcases the dihedral angles between the benzene ring and piperidine rings, which are critical for understanding the spatial arrangement and reactivity of these molecules. For example, the crystal structure of (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone reveals significant insights into the orientation of hydroxypiperidine rings in relation to the phenyl ring, guided by intermolecular hydrogen bonds (Revathi et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving 4-Phenylpiperidine-4-methanol and its derivatives include the CAN-mediated rearrangement of 4-benzhydrylidenepiperidines, which is a strategy to synthesize 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones. This approach highlights the compound's versatility in forming structurally complex analogs, including those of meperidine (Chang et al., 2006).

Physical Properties Analysis

The physical properties of 4-Phenylpiperidine-4-methanol derivatives, such as their crystal growth and characterization, shed light on the compound's potential in various applications. For instance, the crystal growth and characterization of new nonlinear optical piperidine derivatives emphasize the compound's suitability for opto-electronic applications due to its good thermal stability and nonlinear optical (NLO) activity (Revathi et al., 2018).

Chemical Properties Analysis

The chemical properties of 4-Phenylpiperidine-4-methanol are exemplified by studies on its derivatives, revealing insights into their solvatochromism, photomodulation, and potential as solvatochromic switches. These studies demonstrate the compound's interaction with the medium through effects such as nonspecific solute-solvent interactions and hydrogen bonding, indicating its versatility in chemical sensing and material science applications (Nandi et al., 2012).

Scientific Research Applications

Structural Analysis and Derivative Synthesis

4-Phenylpiperidine derivatives have been studied for their structural properties and synthetic applications. For instance, 1,2-Dimethyl-4-hydroxy-4-phenylpiperidine hydrochloride is part of a study analyzing several isomers of 4-phenylpiperidine derivatives, primarily used clinically as analgesics (Codding & James, 1974). Furthermore, research on 4-benzhydrylidenepiperidines via CAN-mediated rearrangement has led to the synthesis of meperidine analogs, showcasing the role of 4-phenylpiperidine derivatives in medicinal chemistry (Chang, Wu, Lin, & Hung, 2006).

Stereochemistry and Reaction Dynamics

The stereochemical orientation and reaction dynamics of 4-phenylpiperidine compounds have been a significant area of research. Studies have reported the reaction rates and product ratios of 1-alkyl-4-phenylpiperidines with various agents, revealing insights into axial and equatorial ethylation (Baker, Blackburne, & Katritzky, 1974). This research helps in understanding the reaction mechanisms and stereochemical outcomes in organic synthesis.

Organocatalysis

4-Phenylpiperidine derivatives have been utilized in organocatalysis. For example, (1R,3S,4S)-2-Azanorbornyl-3-methanol was synthesized from (R)-1-phenylethylamine and used as a catalyst for the enantioselective epoxidation of α,β-enones, demonstrating the application of these compounds in asymmetric synthesis (Lu, Xu, Liu, & Loh, 2008).

Protective Group Chemistry

4-Phenylpiperidine derivatives have been explored as protective groups in synthetic chemistry. Tris(4-azidophenyl)methanol, a novel aryl azide derivative, has been used as a thiol protecting group in peptoid synthesis, highlighting its versatility in materials chemistry applications (Qiu et al., 2023).

Electrosynthesis and Materials Chemistry

In the field of electrosynthesis and materials chemistry, 4-phenylpiperidine derivatives have been employed in the construction of complex molecular structures. The anodic cyanation of 2-alkyl-N-phenylpiperidines leading to the formation of 2-cyano-6-alkyl-N-phenylpiperidines showcases the utility of these compounds in creating intricate chemical frameworks, as demonstrated in the synthesis of perhydrohistrionicotoxin (Malassene et al., 2003).

Safety And Hazards

While specific safety data for 4-Phenylpiperidine-4-methanol was not found, it’s important to note that chemicals of this nature should be handled with care. Avoid breathing dust/fume/gas/mist/vapours/spray. If inhaled, remove the victim to fresh air and keep at rest in a position comfortable for breathing .

Future Directions

Piperidine derivatives have been the focus of many recent studies due to their importance in the field of drug discovery . The development of new methods for the synthesis of biologically active piperidines is a promising area of research .

properties

IUPAC Name

(4-phenylpiperidin-4-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C12H17NO/c14-10-12(6-8-13-9-7-12)11-4-2-1-3-5-11/h1-5,13-14H,6-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXDQCHJILIFZBY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1(CO)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90195030
Record name 4-Piperidinemethanol, 4-phenyl-
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Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Product Name

4-Phenylpiperidine-4-methanol

CAS RN

4220-08-0
Record name 4-Phenyl-4-piperidinemethanol
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Record name 4-Phenyl-4-hydroxymethylpiperidine
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Record name 4-Piperidinemethanol, 4-phenyl-
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Record name 4-phenylpiperidine-4-methanol
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Record name 4-Phenyl-4-hydroxymethylpiperidine
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Synthesis routes and methods I

Procedure details

4-Phenyl-piperidine-4-carboxylic acid (1.0 g, 2.7 mmol) was added to a solution of borane in THF (1 M, 15 mL). The mixture was then heated at reflux for 1 hour, and then methanol (3 mL) was carefully added dropwise. The mixture was heated at reflux for 1 hour and allowed to cool to room temperature and hydrochloric acid (1 N, 2 mL) was added and the mixture left to stand overnight. The solvent was then removed by evaporation under vacuum and the residue triturated with acetone. The resulting solid was isolated by filtration, washed with diethyl ether and dried under vacuum to afford the title compound as a white solid (0.37 g). LCMS m/z 192.2 [M+H]+. R.T.=0.69 min (Analytical Method 4).
Quantity
1 g
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reactant
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0 (± 1) mol
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15 mL
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3 mL
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2 mL
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Synthesis routes and methods II

Procedure details

A solution of 4-phenyl-piperidine-4-carboxylic acid (0.168 g, 0.819 mmol) in THF (2 mL) was added dropwise to a 0° C. solution of lithium aluminum hydride (1.0N in THF, 1.63 mL, 1.64 mmol). The reaction was stirred at room temperature for about 16 h. Water (1 mL) was added to the reaction mixture, followed by 2 N NaOH (1 mL). The solution was stirred for about 1 h then filtered. The filtrate was extracted with DCM (25 mL) and the organic layer was separated. The aqueous layer was further extracted with dichloromethane (2×25 mL). The combined organic extracts were dried over magnesium sulfate, filtered and evaporated under reduced pressure to give (4-phenyl-piperidin-4-yl)-methanol (0.078 g, 0.41 mmol) as brown oil, which was used in subsequent reactions without further purification. RP-HPLC (Table 1, Method b) Rt 1.24 min; m/z: (M+H)+ 192.
Quantity
0.168 g
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reactant
Reaction Step One
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1.63 mL
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2 mL
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1 mL
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1 mL
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Synthesis routes and methods III

Procedure details

To a solution of 4-phenyl-4-piperidinecarboxylic acid 4-toluene-sulfonate (2.0 g, 5.3 mmol) in dry tetrahydrofuran (10 ml) was added 1 M lithium aluminum hydride solution in tetrahydrofuran at 0° C. The reaction mixture was heated at reflux for 90 min. After cooling to 0° C. water (0.4 ml), 2 M aqueous sodium hydroxide solution (0.6 ml) and water (0.8 ml) were added consecutively. The white suspension was stirred for 10 min and diluted with tetrahydrofuran (40 ml). After addition of anhydrous sodium sulfate (18 g) the suspension was stirred for further 10 min. The precipitate was removed by filtration and the filtrate was concentrated in vacuo to give the crude title compound (0.65 g, 64%) as white solid.
Quantity
2 g
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0 (± 1) mol
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10 mL
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0 (± 1) mol
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18 g
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40 mL
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0.6 mL
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0.8 mL
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0.4 mL
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Phenylpiperidine-4-methanol
Reactant of Route 2
4-Phenylpiperidine-4-methanol
Reactant of Route 3
4-Phenylpiperidine-4-methanol
Reactant of Route 4
4-Phenylpiperidine-4-methanol
Reactant of Route 5
4-Phenylpiperidine-4-methanol
Reactant of Route 6
4-Phenylpiperidine-4-methanol

Citations

For This Compound
1
Citations
J Diamond, WF Bruce, FT Tyson - The Journal of Organic …, 1965 - ACS Publications
The preparation of hexahydro-l-methyl-4-phenyl-4-acetoxyazepine has been accomplished by the lead tetra-acetate acetoxylation of hexahydro-l-methyl-4-phenylazepine. Three other …
Number of citations: 9 pubs.acs.org

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